![molecular formula C21H41N5O6 B1336405 H-Leu-Ser-Lys-Leu-OH CAS No. 162559-45-7](/img/structure/B1336405.png)
H-Leu-Ser-Lys-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Leu-Ser-Lys-Leu-OH, also known as L-Leucyl-L-seryl-L-lysyl-L-leucine, is a tetrapeptide composed of the amino acids leucine, serine, lysine, and leucine. Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular peptide is known for its involvement in inhibiting the activation of transforming growth factor-beta 1 (TGF-β1), a cytokine that regulates cell growth and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ser-Lys-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. Subsequent amino acids (serine, lysine, and leucine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
H-Leu-Ser-Lys-Leu-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced to amine groups.
Substitution: The lysine residue can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Electrophiles such as alkyl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines .
科学研究应用
Chemical Research Applications
Model Peptide for Synthesis Studies
H-Leu-Ser-Lys-Leu-OH serves as a valuable model peptide for studying peptide synthesis and reactions. Its specific sequence allows researchers to investigate peptide bond formation and the stability of various peptide structures under different conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) techniques, where it can be synthesized with high purity and yield.
Reactivity Studies
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance:
- Oxidation : The serine residue can be oxidized to form hydroxylated peptides.
- Reduction : Peptide bonds can be reduced to amine groups using reagents like sodium borohydride.
- Substitution : The lysine residue can participate in substitution reactions with electrophiles.
Biological Research Applications
Inhibition of TGF-β1 Activation
One of the most significant biological applications of this compound is its role in inhibiting the activation of Transforming Growth Factor-beta 1 (TGF-β1). This inhibition is crucial for preventing fibrosis and related diseases. The peptide binds to the latency-associated peptide (LAP) at the amino terminus of TGF-β1, effectively blocking its activation and subsequent signaling pathways.
Medical Applications
Therapeutic Development
Due to its inhibitory effects on TGF-β1, this compound is being explored as a candidate for drug development aimed at treating fibrotic diseases. In vivo studies have shown that administration of this compound significantly reduces markers of hepatic fibrosis and collagen deposition in liver tissues.
Case Studies
- In Vivo Effects on Hepatic Fibrosis : Research demonstrated that this peptide reduced collagen deposition in animal models suffering from liver fibrosis, indicating its potential therapeutic benefits in chronic liver diseases.
- In Vitro Analysis : Assays revealed that this compound decreased activated TGF-β1 levels in cultured fibroblasts, inhibiting fibroblast proliferation and collagen synthesis.
Uniqueness
This compound is distinctive due to its specific sequence and ability to inhibit TGF-β1 activation, making it particularly valuable for research on fibrosis and related diseases. Its unique inhibitory effect differentiates it from other peptides that may not exhibit similar biological activities.
作用机制
H-Leu-Ser-Lys-Leu-OH exerts its effects by binding to the latency-associated peptide (LAP) at the amino terminus of TGF-β1. This binding prevents the activation of TGF-β1, thereby inhibiting its signaling pathway. The inhibition of TGF-β1 activation is crucial in preventing the progression of fibrosis and other related conditions .
相似化合物的比较
Similar Compounds
Leu-Ser-Lys-Leu-NH2: A similar peptide with an amide group at the C-terminus, used to study TGF-β1 activation via thrombospondin.
Leu/Met-enkephalin: Peptides that have been modified with quercetin and resveratrol for studying their biological activities.
Uniqueness
H-Leu-Ser-Lys-Leu-OH is unique due to its specific sequence and its ability to inhibit TGF-β1 activation. This property makes it particularly valuable in research focused on fibrosis and related diseases. Its inhibitory effect on TGF-β1 activation distinguishes it from other peptides that may not have this specific activity .
生物活性
H-Leu-Ser-Lys-Leu-OH, also known as LSYL, is a peptide that has garnered attention due to its biological activity, particularly its role in inhibiting the activation of Transforming Growth Factor-beta 1 (TGF-β1). This peptide is significant in the context of fibrotic diseases and hepatic damage, where TGF-β1 plays a critical role in the progression of these conditions.
This compound functions primarily by binding to the latency-associated peptide (LAP) at the amino terminus of TGF-β1. This interaction prevents the activation of TGF-β1, thereby inhibiting its downstream signaling pathways. The inhibition of TGF-β1 is crucial for preventing fibrosis and other related pathologies, making LSYL a potential therapeutic agent for conditions characterized by excessive fibrosis and tissue damage .
Inhibition of TGF-β1 Activation
Research indicates that this compound effectively inhibits TGF-β1 activation. This inhibition occurs through two primary mechanisms:
- Blocking Interaction with TSP-1 : The peptide can disrupt the interaction between TSP-1 (Thrombospondin-1) and TGF-β1, further reducing TGF-β1's activation .
- Preventing Signal Transduction : By binding to KRFK (another peptide), this compound can block the signal transduction pathways activated by TGF-β1, thus preventing downstream effects associated with hepatic damage and fibrosis .
Study 1: In Vivo Effects on Hepatic Fibrosis
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of hepatic fibrosis. The peptide was shown to lower collagen deposition in liver tissues, indicating its potential in mitigating liver damage caused by chronic diseases .
Study 2: In Vitro Analysis
In vitro assays revealed that this compound effectively decreased the levels of activated TGF-β1 in cultured fibroblasts. The peptide's ability to inhibit fibroblast proliferation and collagen synthesis was also documented, suggesting its therapeutic potential in fibrotic diseases .
Applications in Research and Medicine
The implications of this compound extend beyond basic research into practical applications:
- Therapeutic Development : Due to its inhibitory effects on TGF-β1, LSYL is being explored as a candidate for drug development aimed at treating fibrotic diseases and conditions associated with excessive scarring.
- Model Peptide for Synthesis Studies : The compound serves as a model peptide for studying peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) .
Comparative Analysis of Related Peptides
To better understand the biological activity of this compound, a comparison with other peptides that modulate TGF-β1 activity can be insightful.
Peptide | Mechanism of Action | Therapeutic Potential |
---|---|---|
This compound | Inhibits TGF-β1 activation | Liver fibrosis, scarring |
KRFK | Blocks TGF-β1 signal transduction | Fibrosis management |
Thrombospondin-1 | Enhances TGF-β1 activation | Cancer progression |
属性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKLBKXNJSXOW-QAETUUGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。